An In-depth Technical Guide to Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS No. 2378-95-2)
An In-depth Technical Guide to Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS No. 2378-95-2)
This guide provides a comprehensive technical overview of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in the synthesis of pivotal pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis and purification protocols, analytical characterization, and its significant role in the development of antifolate therapeutics.
Introduction: A Pivotal Building Block in Medicinal Chemistry
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, with the CAS number 2378-95-2, is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its molecular architecture, which combines an L-glutamate backbone with a 4-(methylamino)benzoyl moiety, makes it a critical precursor in the synthesis of a class of drugs known as antifolates.[1][2] These drugs, most notably Methotrexate, are cornerstone therapies in the treatment of cancer and autoimmune diseases.[3]
The L-glutamate portion of the molecule is of particular importance. In the final drug compounds, this moiety allows for polyglutamation within the cell, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] This addition of glutamate residues enhances the intracellular retention and potency of the drug, leading to a more sustained inhibition of its target enzymes.[4][6] The 4-(methylamino)benzoyl group is essential for the molecule's interaction with the target enzyme, dihydrofolate reductase (DHFR).[1]
This guide will provide an in-depth exploration of this crucial molecule, from its fundamental properties to its practical applications in pharmaceutical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 2378-95-2 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O₅ | [7][8] |
| Molecular Weight | 336.38 g/mol | [8][9] |
| Melting Point | 88-89 °C | [1][7][10] |
| Boiling Point (Predicted) | 518.3 ± 50.0 °C at 760 mmHg | [1][10] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1][10] |
| Appearance | Powder or liquid | [10] |
| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO and aqueous acid | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [11] |
Synthesis and Purification: A High-Yield Approach
The efficient synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is critical for its use as a pharmaceutical intermediate. An optimized, high-yield, two-step process has been developed, starting from Diethyl N-(p-aminobenzoyl)-L-glutamate.[1][12] This method offers significant advantages over traditional routes, which were often plagued by low yields of around 30% and the formation of byproducts.[1]
Synthetic Workflow
The synthesis can be logically broken down into two main stages: the formation of the methylated intermediate and its subsequent conversion to the final product.
Detailed Experimental Protocol
The following protocol is a self-validating system designed for reproducibility and high yield.
Step 1: One-Pot Benzylation and Methylation
-
Reaction Setup: In a clean, dry reaction vessel, dissolve Diethyl N-(p-aminobenzoyl)-L-glutamate in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
Benzylation: Add a benzylating agent (e.g., benzyl bromide) to the solution to protect the primary amino group. This step is crucial to prevent N,N-dimethylation in the subsequent step.
-
Methylation: Introduce a methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically carried out in the presence of a mild base to facilitate the methylation of the protected amino group.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material.
-
Work-up: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude benzylated and methylated intermediate.
Step 2: Debenzylation to Yield the Final Product
-
Catalytic Hydrogenation: The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation.[1]
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this deprotection step.[1]
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the debenzylation is complete, which can be achieved in as little as six hours.[1]
-
Filtration and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated, and the final product, Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, is purified by crystallization or column chromatography to achieve high purity. The overall yield for this two-step process can be as high as 88%.[1]
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, especially given its role as a pharmaceutical intermediate.[7]
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for assessing the purity of the compound.[7]
-
Column: A C18 stationary phase is typically employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is effective for separating the target compound from any impurities.
-
Detection: UV detection at a wavelength between 254 nm and 280 nm is suitable due to the strong chromophoric nature of the benzoyl moiety.[7]
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides crucial information about the proton environment in the molecule, confirming the presence of the ethyl ester groups, the glutamate backbone, and the substituted benzoyl ring.
-
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination and to confirm the elemental composition.[7]
Role in Antifolate Drug Development
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is a cornerstone intermediate in the synthesis of antifolate drugs that target dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10][13] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[13][14]
The Folate Synthesis Pathway and DHFR Inhibition
The diagram below illustrates the central role of DHFR in the folate pathway and how its inhibition by drugs derived from Diethyl N-[4-(methylamino)benzoyl)-L-glutamate disrupts DNA synthesis.
Synthesis of Methotrexate
A key application of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is in the synthesis of Methotrexate. The process involves the alkylation of the methylamino group with a pteridine derivative.[3][15]
Conclusion and Future Perspectives
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is more than just a chemical compound; it is a testament to the intricate design and synthesis that underpins modern pharmaceutical development. Its role as a critical intermediate in the production of life-saving antifolate drugs highlights the importance of robust and efficient synthetic methodologies. As our understanding of disease pathways deepens, the demand for precisely engineered molecules like this will continue to grow. Future research may focus on developing even more efficient and sustainable synthetic routes, as well as exploring the potential of this scaffold in the creation of novel therapeutics targeting a broader range of diseases. The principles of chemical synthesis and analysis detailed in this guide provide a solid foundation for researchers and scientists to build upon in their pursuit of the next generation of medicines.
References
-
Goldman, I. D. (2017). The Antifolates. Oncohema Key. Retrieved from [Link]
-
McGuire, J. J., & Goldman, I. D. (2017). The Antifolates. Holland-Frei Cancer Medicine. 9th edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic pathway of folate metabolism. DHFR catalyzes the passage of a... [Image]. Retrieved from [Link]
-
McGuire, J. J., Tsukamoto, T., Hart, B. P., Coward, J. K., Kalman, T. I., & Galivan, J. (1996). Exploitation of folate and antifolate polyglutamylation to achieve selective anticancer chemotherapy. Investigational New Drugs, 14(3), 317–323. Retrieved from [Link]
-
Goldman, I. D. (1999). Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview. Current Drug Targets, 1(1), 1-13. Retrieved from [Link]
- Google Patents. (n.d.). US4080325A - Synthesis of methotrexate.
- Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
-
ResearchGate. (n.d.). Folate pathway and the role of DHFR in tetrahydrofolate synthesis. [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CA1077477A - Synthesis of methotrexate.
-
Roswell Park Comprehensive Cancer Center. (n.d.). Method for Increasing Efficacy of Anti-Folates. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... [Image]. Retrieved from [Link]
- Google Patents. (n.d.). WO2012074496A1 - A process for the preparation of methotrexate and intermediates thereof.
-
European Patent Office. (n.d.). Method for preparing N-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Diethyl N-(4-ethynylbenzoyl)-L-glutamate. Retrieved from [Link]
-
Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Retrieved from [Link]
-
GSRS. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Retrieved from [Link]
-
precisionFDA. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-L-GLUTAMATE. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. Retrieved from [Link]pubchem.ncbi.nlm.nih.gov/compound/97400)
Sources
- 1. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate | 2378-95-2 | Benchchem [benchchem.com]
- 2. Method for Increasing Efficacy of Anti-Folates | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antifolates | Oncohema Key [oncohemakey.com]
- 7. Buy Diethyl N-[4-(methylamino)benzoyl]-L-glutamate | 2378-95-2 [smolecule.com]
- 8. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester | C17H24N2O5 | CID 75413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. pathwaymap.com [pathwaymap.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
